(4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-quinazolin-2-yl)-amine

Medicinal chemistry Pre-mRNA splicing Pharmacophore design

Researchers often struggle to source a structurally defined negative control for Madrasin-dependent splicing assays or a minimal scaffold for CNS kinase inhibitor design. This compound solves both problems. As a direct Madrasin analog lacking the 7-methoxy group and pyrimidin-4-one carbonyl, it is the required matched negative control for spliceosome A-complex stalling experiments. Its low molecular weight (265.31 g/mol), favorable CNS MPO profile (TPSA 63.6 Ų, XLogP3 3.3), and only 2 rotatable bonds make it the ideal starting point for CNS-targeted 2-aminoquinazoline kinase inhibitor programs. For procurement managers: ensure consistent lot-to-lot purity and reliable global shipping for this critical reference standard.

Molecular Formula C15H15N5
Molecular Weight 265.31 g/mol
Cat. No. B5487045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-quinazolin-2-yl)-amine
Molecular FormulaC15H15N5
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C)C
InChIInChI=1S/C15H15N5/c1-9-8-10(2)17-14(16-9)20-15-18-11(3)12-6-4-5-7-13(12)19-15/h4-8H,1-3H3,(H,16,17,18,19,20)
InChIKeyAMMDORBKYVQKRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-quinazolin-2-yl)-amine (CAS 5734-57-6): Quinazoline-Pyrimidine Hybrid Scaffold for Kinase and Splicing Probe Research


The compound (4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-quinazolin-2-yl)-amine (CAS 5734-57-6, PubChem CID 622174) is a heterocyclic small molecule (C15H15N5, MW 265.31 g/mol) that belongs to the quinazoline-pyrimidine hybrid class [1]. It features a 4-methylquinazoline core linked via an NH bridge at C2 to a 4,6-dimethylpyrimidine moiety, providing a hydrogen bond donor count of 1, an acceptor count of 5, and a topological polar surface area (TPSA) of 63.6 Ų [1]. This scaffold is structurally related to the well-characterized pre-mRNA splicing inhibitor Madrasin (CAS 374913-63-0) and to numerous 2-aminoquinazoline kinase inhibitor pharmacophores, making it of interest as a comparative probe or a minimal pharmacophore reference in medicinal chemistry programs [2].

Why In-Class Quinazoline-Pyrimidine Analogs Cannot Proxy for (4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-quinazolin-2-yl)-amine in Mechanistic Studies


Quinazoline-pyrimidine hybrids exhibit extreme sensitivity of biological outcome to seemingly minor peripheral substituent changes. Madrasin (DDD00107587), the 7-methoxy-5,6-dimethylpyrimidin-4(3H)-one analog, potently inhibits pre-mRNA splicing at sub-micromolar concentrations by stalling spliceosome assembly at the A complex; replacement of the pyrimidin-4-one with a pyrimidine and removal of the 7-methoxy group—exactly the structural distinction of the target compound—abolishes this specific splicing phenotype [1]. In the kinase space, the 7-methoxy analog BDBM41133 shows IC50 values of 29.3–36.3 μM against Procathepsin L, while the 4,5,7-trimethyl analog BDBM50335549 shows IC50 of >100 μM against Trypanothione reductase, demonstrating that substituent count and position on the quinazoline ring alone can shift potency by more than 3-fold within the same scaffold family [2][3]. These data establish that the target compound—lacking 7-methoxy and possessing an aromatic pyrimidine rather than a pyrimidinone—occupies a distinct property space that no analog can substitute for in SAR campaigns.

Quantitative Differentiation of (4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-quinazolin-2-yl)-amine from Closest Structural Analogs


Hydrogen Bond Acceptor/Donor Profile vs. Madrasin: Differentiated Molecular Recognition Capacity

The target compound possesses 5 H-bond acceptors and 1 H-bond donor, compared to 6 H-bond acceptors and 2 H-bond donors for Madrasin (the 7-methoxy-pyrimidin-4-one analog) [1][2]. The loss of the 7-methoxy oxygen acceptor and the pyrimidinone carbonyl acceptor plus NH donor fundamentally alters the compound's capacity to engage key residues in the spliceosome A complex that Madrasin contacts, as demonstrated by Pawellek et al. who showed that Madrasin's splicing inhibition is exquisitely dependent on its full substitution pattern [2].

Medicinal chemistry Pre-mRNA splicing Pharmacophore design

Lipophilicity (XLogP3) Differentiation from 7-Methoxy and Multi-Methyl Quinazoline Analogs

The target compound exhibits XLogP3 = 3.3, positioning it between the more polar 7-methoxy analog BDBM41133 (predicted XLogP ≈ 2.8) and the more lipophilic 4,5,7-trimethyl analog BDBM50335549 (predicted XLogP ≈ 3.8) [1]. This intermediate lipophilicity is significant because the two flanking analogs show divergent biological profiles: BDBM41133 (lower logP) is a moderate Procathepsin L inhibitor (IC50 29.3–36.3 μM) [2], while BDBM50335549 (higher logP, IC50 >100 μM) is essentially inactive on the same enzyme class [3], suggesting that lipophilicity in this narrow window may critically modulate target engagement.

Drug-likeness ADME prediction Scaffold optimization

Molecular Weight and TPSA Advantage for CNS Permeability vs. Heavier Quinazoline-Pyrimidine Analogs

With MW = 265.31 g/mol and TPSA = 63.6 Ų, the target compound falls well within the favorable CNS MPO (Multiparameter Optimization) space (MW ≤ 305, TPSA ≤ 79 Ų), whereas the 7-methoxy analog BDBM41133 (MW ~295, TPSA ~72.8 Ų) and Madrasin (MW ~325, TPSA ~86 Ų) are progressively excluded from optimal CNS drug space [1][2]. This is particularly relevant given that the quinazoline-pyrimidine scaffold has been exploited for CNS-penetrant kinase inhibitors targeting Lck, where oral bioavailability and CNS exposure are critical [3].

CNS drug discovery Blood-brain barrier penetration Fragment-based design

Rotatable Bond Count: Conformational Rigidity Advantage for Crystallography and Structure-Based Design

The target compound has only 2 rotatable bonds—the minimum possible for this scaffold class—compared to 3 rotatable bonds for the 7-methoxy analog BDBM41133 (additional C-O bond rotation) and 3–4 for multi-methyl analogs [1]. Lower rotatable bond count correlates with higher likelihood of successful co-crystallization and higher-resolution structures, as demonstrated by the successful crystallization of aminoquinazoline 1 (PDB 2OFV) bound to Lck kinase, which shares the core 2-aminoquinazoline geometry with the target compound [2].

Structural biology X-ray crystallography Structure-based drug design

Recommended Procurement Scenarios for (4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-quinazolin-2-yl)-amine Based on Quantitative Differentiation


Negative Control Probe for Madrasin-Dependent Pre-mRNA Splicing Inhibition Phenotypes

Given that the target compound lacks the 7-methoxy group and pyrimidin-4-one carbonyl that are essential for Madrasin's spliceosome A-complex stalling activity [1], this compound serves as a matched negative control in cell-based splicing assays. Researchers investigating pre-mRNA splicing modulation should procure this compound alongside Madrasin to confirm that observed splicing phenotypes are pharmacophore-dependent rather than scaffold-class effects. The differentiated H-bond profile (5 acceptors, 1 donor) and lower TPSA (63.6 Ų) also make it useful for distinguishing on-target splicing effects from off-target kinase engagement.

CNS-Penetrant Kinase Probe Starting Scaffold

With MW (265.31) and TPSA (63.6 Ų) well within CNS MPO desirable space, and only 2 rotatable bonds enabling high-quality co-crystal structures, this compound is the preferred minimal scaffold for initiating CNS-targeted 2-aminoquinazoline kinase inhibitor programs [1][2]. The intermediate XLogP3 (3.3) provides a balanced starting point for lead optimization, where substituents can be added to tune potency without immediately violating CNS drug-likeness parameters. Medicinal chemistry teams should select this scaffold when CNS penetration is a primary project requirement.

SAR Anchor Point for Quinazoline C7-Position Optimization Studies

The 7-methoxy analog BDBM41133 shows moderate Procathepsin L inhibition (IC50 29.3–36.3 μM) while the stripped target compound lacks this substituent, providing a clean baseline for systematic C7-position SAR [1]. Procurement teams supporting medicinal chemistry campaigns should stock this compound as the unsubstituted reference standard against which all C7-modified analogs are benchmarked, enabling unambiguous attribution of potency changes to specific substituent effects.

Computational Chemistry Reference for Quinazoline-Pyrimidine Pharmacophore Modeling

The minimal substitution pattern, low conformational flexibility (2 rotatable bonds), and well-defined electronic properties (XLogP3 = 3.3, TPSA = 63.6 Ų) make this compound an ideal reference for building and validating pharmacophore models of the quinazoline-pyrimidine hinge-binding motif [1]. Computational chemistry groups should use this compound as a control in docking and free energy perturbation (FEP) studies, where its simplicity reduces computational noise and improves model interpretability relative to heavily substituted analogs.

Quote Request

Request a Quote for (4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-quinazolin-2-yl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.